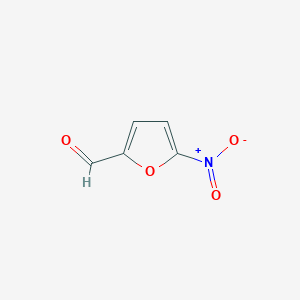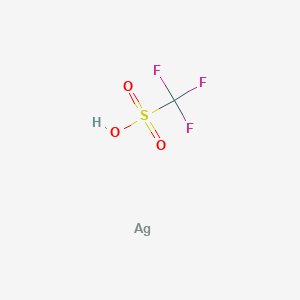
5-Cyano-2-picoline
説明
5-Cyano-2-picoline, also known by its CAS Registry Number 3222-48-8, is a chemical compound with the molecular formula C7H6N2 . Its molecular weight is 118.1359 .
Molecular Structure Analysis
The molecular structure of 5-Cyano-2-picoline can be represented by the IUPAC Standard InChI: InChI=1S/C7H6N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Ammoxidation of Picolines : Modified silicoaluminophosphate (SAPO) molecular sieves, like Sb–V-SAPO-5, Mo–V-SAPO-5, and Mn–V-SAPO-5, have shown high activity in the ammoxidation of picolines, which is relevant for the production of cyano derivatives like 5-Cyano-2-picoline (N. Srinivas et al., 2000).
Lanthanide Perchlorate Complexes : Research on complexes of lanthanide perchlorates with cyano and chloro derivatives of picoline suggests potential applications in materials science and coordination chemistry (N. Navaneetham & S. Soundararajan, 1981).
Organometallic Anticancer Complexes : Certain organometallic iridium complexes, which include derivatives of picolines, have been studied for their anticancer properties, demonstrating potential therapeutic applications (Zhe Liu et al., 2011).
Electrophosphorescence Applications : Compounds like 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine iridium complexes, related to 5-Cyano-2-picoline, have been synthesized for applications in electrophosphorescent devices, suggesting their use in display technology (Wenguan Zhang et al., 2010).
Photochemical Processes : The study of photochemical reactions involving picoline N-oxides, related to 5-Cyano-2-picoline, could have implications in the field of photochemistry and environmental studies (N. Hata, 1961).
Reducing Agent in Organic Synthesis : 2-Picoline-borane, a compound related to 5-Cyano-2-picoline, is used as a non-toxic reducing agent in oligosaccharide labeling by reductive amination, highlighting its role in biochemical applications (L. Ruhaak et al., 2010).
Catalysis in Organic Synthesis : The catalytic reduction of 5-nitrofuran compounds by a rhodium complex involving picoline demonstrates its application in catalysis and antibacterial activity studies (M. Farkas et al., 2006).
Safety And Hazards
5-Cyano-2-picoline is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3, Target Organs - Respiratory system) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLOYQAQGYUPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300134 | |
| Record name | 5-Cyano-2-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-picoline | |
CAS RN |
3222-48-8 | |
| Record name | 3222-48-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Cyano-2-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



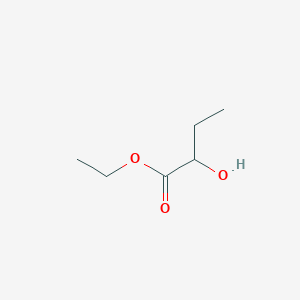
![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)
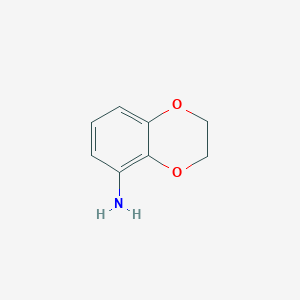
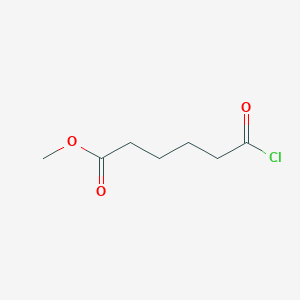
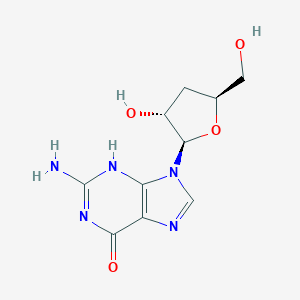
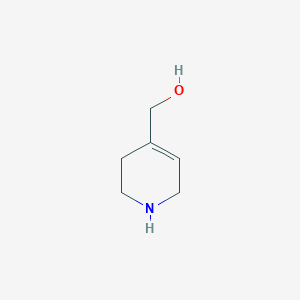
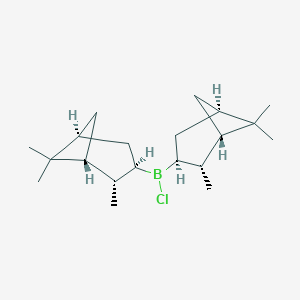
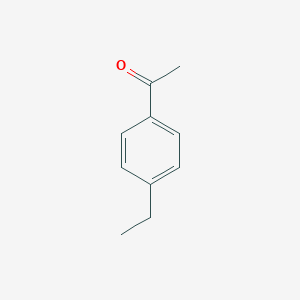
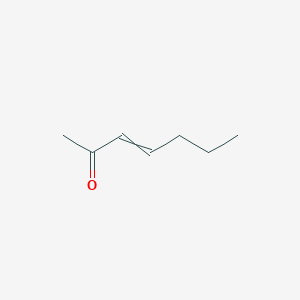

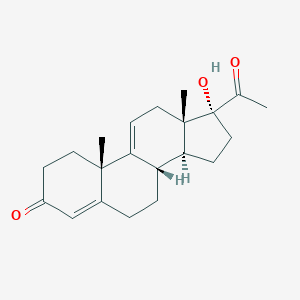
![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)
